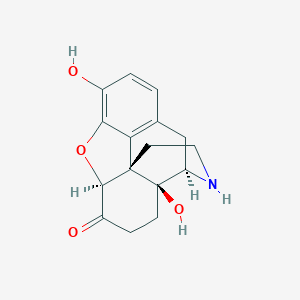![molecular formula C8H13NO2 B159401 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) CAS No. 136969-04-5](/img/structure/B159401.png)
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI), also known as Furosemide, is a diuretic drug that is widely used in the treatment of edema associated with congestive heart failure, liver disease, and kidney disease. It is also used to treat hypertension and hypercalcemia. The chemical structure of Furosemide consists of a furosemide ring and a sulfonamide group.
Wirkmechanismus
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) also has vasodilatory effects, which can reduce blood pressure.
Biochemical and Physiological Effects:
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis and dehydration. In addition, 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can affect the function of the cardiovascular system by reducing blood pressure and increasing cardiac output.
Vorteile Und Einschränkungen Für Laborexperimente
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of advantages and limitations for lab experiments. Its diuretic properties make it useful for studying the effects of changes in water and electrolyte balance on the body. However, its potential for causing electrolyte imbalances and dehydration must be taken into account when designing experiments. In addition, the complex synthesis process and the need for expertise in organic chemistry may limit its use in some labs.
Zukünftige Richtungen
There are a number of future directions for research on 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). One area of interest is the development of new diuretic drugs that have fewer side effects than 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). Another area of research is the investigation of the potential use of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) in the treatment of acute kidney injury and acute lung injury. Finally, further studies are needed to investigate the long-term effects of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) on the cardiovascular system and other organ systems.
Synthesemethoden
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can be synthesized by reacting 5-sulfamoyl-3-chloro-2,4-dihydroxypyridine with ethyl 3-aminocrotonate in the presence of a base. The resulting product is then cyclized to form 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). The synthesis of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has been extensively studied for its diuretic properties and its effect on the cardiovascular system. It has been used in clinical trials to investigate its efficacy in the treatment of various medical conditions. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has also been studied for its potential use in the treatment of acute kidney injury and acute lung injury.
Eigenschaften
CAS-Nummer |
136969-04-5 |
|---|---|
Produktname |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6-3-11-9-7(6)4-10-8/h5-6,8H,3-4H2,1-2H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
NEJTZOPGXSOVTP-POYBYMJQSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@H]2CON=C2CO1 |
SMILES |
CC(C)C1C2CON=C2CO1 |
Kanonische SMILES |
CC(C)C1C2CON=C2CO1 |
Synonyme |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)








![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
